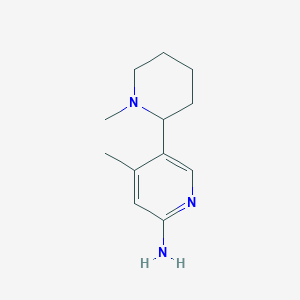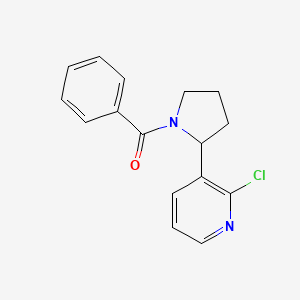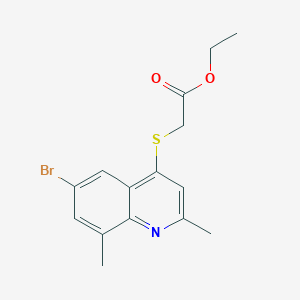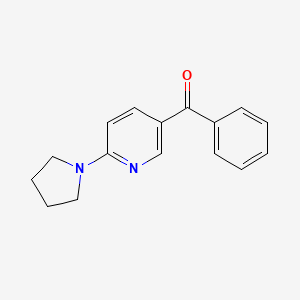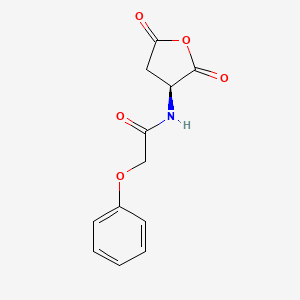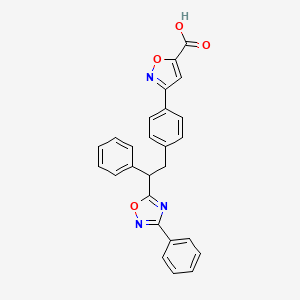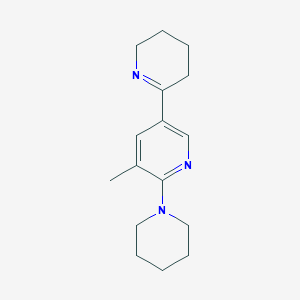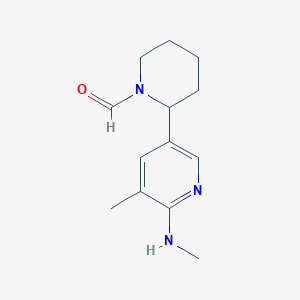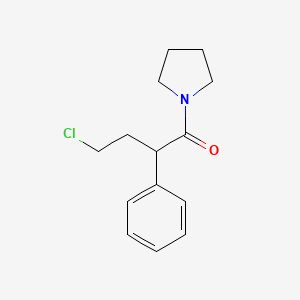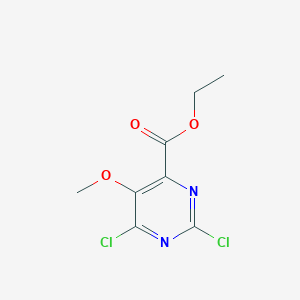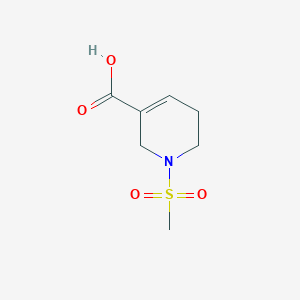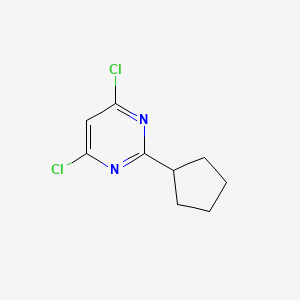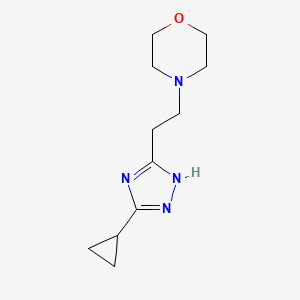
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound features a morpholine ring attached to a triazole ring via an ethyl linker, with a cyclopropyl group attached to the triazole ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-ylamine with 2-chloroethylmorpholine under suitable conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include:
5-Cyclopropyl-1H-1,2,4-triazol-3-ylamine: Lacks the morpholine ring but shares the triazole and cyclopropyl groups.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linker instead of a morpholine ring.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Contains a methanamine linker instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the morpholine ring and the triazole ring, which can provide distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14) |
InChI-Schlüssel |
VGZMKQPWCCEDRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC(=N2)CCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


